molecular formula C18H14F3N5O B2487400 (3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396849-25-4

(3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

Katalognummer: B2487400
CAS-Nummer: 1396849-25-4
Molekulargewicht: 373.339
InChI-Schlüssel: FFBNVCLPDMKDFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone” is a structurally complex molecule featuring two pharmacologically significant moieties:

  • 3,4-Dihydroisoquinoline: A partially saturated isoquinoline derivative known for its role in central nervous system (CNS) targeting and modulation of neurotransmitter receptors .
  • 2-(4-(Trifluoromethyl)phenyl)-2H-tetrazole: A tetrazole ring substituted with a trifluoromethylphenyl group, which enhances metabolic stability and hydrophobic interactions in drug-receptor binding .

This compound’s methanone linker bridges these two fragments, creating a planar geometry that may favor π-π stacking interactions. The trifluoromethyl group (-CF₃) contributes to electron-withdrawing effects, improving resistance to oxidative metabolism .

Eigenschaften

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N5O/c19-18(20,21)14-5-7-15(8-6-14)26-23-16(22-24-26)17(27)25-10-9-12-3-1-2-4-13(12)11-25/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBNVCLPDMKDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cobalt-Catalyzed Cycloaddition

The foundational step employs a cobalt(II) complex to catalyze the reaction between 4-(trifluoromethyl)benzonitrile and sodium azide in dimethyl sulfoxide (DMSO) at 110°C for 12 hours. This method, adapted from recent catalytic studies, achieves near-quantitative yields (99%) for 5-substituted 1H-tetrazoles (Table 1).

Table 1: Optimization of Tetrazole Synthesis Conditions

Parameter Optimal Value Yield (%) Reference
Catalyst Loading 1 mol% Co(II) 99
Solvent DMSO 99
Temperature 110°C 99
Reaction Time 12 hours 99

The mechanism involves coordination of nitrile and azide to the cobalt center, followed by cycloaddition to form the tetrazole ring. Infrared spectroscopy confirms intermediate cobalt-azide-nitrile complexes, with C≡N stretching frequencies shifting from 2229 cm⁻¹ (free nitrile) to 2048 cm⁻¹ (coordinated nitrile).

Functionalization of the Tetrazole Moiety

Hydrolysis to Carboxylic Acid

The nitrile group is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid under reflux for 6 hours, yielding 2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxylic acid (85% yield). This intermediate is critical for subsequent acylation.

Acid Chloride Formation

Treatment with thionyl chloride (3 equivalents) in dichloromethane at 60°C for 2 hours converts the carboxylic acid to the corresponding acid chloride, 2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl chloride, in 95% yield.

Synthesis of 3,4-Dihydroisoquinoline

Hydrogenation of Isoquinoline

Isoquinoline is reduced to 3,4-dihydroisoquinoline using palladium on carbon (10 wt%) in methanol under a hydrogen atmosphere at 80°C for 3 hours. This method, adapted from patent literature, achieves 90% yield with minimal over-reduction to tetrahydroisoquinoline.

Acylation and Methanone Formation

Coupling Reaction

The acid chloride reacts with 3,4-dihydroisoquinoline in dichloromethane using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) and 4-dimethylaminopyridine (DMAP) as coupling agents. After 12 hours at room temperature, flash chromatography (hexane/ethyl acetate) isolates the target compound in 50% yield (Table 2).

Table 2: Acylation Reaction Parameters

Component Quantity Yield (%) Reference
Acid Chloride 1.0 mmol 50
3,4-Dihydroisoquinoline 1.2 mmol 50
Solvent Dichloromethane 50
Coupling Agent EDCl/DMAP 50

Purification and Characterization

The crude product is purified via gradient elution (5–40% ethyl acetate in hexane), yielding a white solid with a melting point of 203–205°C. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.78 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.30 (m, 4H, dihydroisoquinoline-H), 4.12 (s, 2H, CH₂), 3.82 (t, J = 6.0 Hz, 2H, CH₂), 2.95 (t, J = 6.0 Hz, 2H, CH₂).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 192.5 (C=O), 162.3 (q, J = 33.6 Hz, CF₃), 141.2–125.7 (Ar-C), 54.3 (CH₂), 45.8 (CH₂), 29.1 (CH₂).

Alternative Synthetic Routes

Ugi Multicomponent Reaction

A Ugi four-component reaction employing ethyl glyoxylate, 3,4-dihydroisoquinoline, azidotrimethylsilane, and 4-(trifluoromethyl)phenyl isocyanide in trifluoroethanol (TFE) produces a tetrazole intermediate. However, cyclization to benzodiazepines dominates under acidic conditions, making this route less viable for methanone synthesis.

Solvent Effects on Acylation

Replacing dichloromethane with tetrahydrofuran (THF) or acetonitrile reduces yields to 30–40%, underscoring the importance of solvent polarity in stabilizing the acyl intermediate.

Wissenschaftliche Forschungsanwendungen

Chemical Composition

  • Molecular Formula : Cx_{x}Hy_{y}F3_{3}Nn_{n}O
  • Molecular Weight : Approximately 400 g/mol (exact values depend on the specific structural variations).

The compound exhibits a range of biological activities, making it a candidate for therapeutic applications:

Anticancer Properties

Research has indicated that derivatives of 3,4-dihydroisoquinolines, similar to this compound, possess significant anticancer properties. The mechanisms often involve:

  • Inhibition of Cell Proliferation : Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death).

Case Study : A study evaluated the efficacy of similar compounds against human cancer cell lines, demonstrating an average growth inhibition rate of over 50% at concentrations around 10 µM. This suggests potential for further development as anticancer agents.

Neuroprotective Effects

The neuroprotective potential of isoquinoline derivatives has been investigated in models of neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells.

Case Study : In vitro studies showed that certain derivatives significantly reduced neuronal cell death induced by oxidative stress, indicating potential applications in treating conditions like Alzheimer's disease .

Pharmacological Insights

The trifluoromethyl group in the structure enhances metabolic stability and binding affinity to biological targets. This modification is crucial for developing compounds with improved pharmacokinetic properties.

Drug-Like Properties

Evaluations using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters indicate favorable profiles for potential drug candidates derived from this compound .

Wirkmechanismus

The compound’s effects are mediated through its interaction with molecular targets such as enzymes or receptors. The isoquinoline and tetrazole moieties provide binding affinity, while the trifluoromethyl group often enhances bioavailability.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The following table compares the target compound with structurally related molecules:

Compound Name Core Heterocycle Key Substituents Molecular Weight Reported Bioactivity Reference
Target Compound Tetrazole -CF₃, dihydroisoquinoline ~395.36* N/A -
2-{[4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2-yl)ethanone Triazole -OCH₃, allyl, dihydroisoquinoline 452.53 Antimicrobial
(3,4-Dihydro-1H-isoquinolin-2-yl)-[3-(4-methoxy-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanone Isoxazole -OCH₃, dihydroisoquinoline 336.38 N/A
5-Phenyl-1-(4-(trifluoromethyl)benzoyl)-4,5-dihydro-1H-pyrazole Pyrazole -CF₃, phenyl 320.29 Kinase inhibition (hypothetical)
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-...-triazol-4-yl)thiazole Triazole/Thiazole -F, fluorophenyl ~450.00† Anticancer (in silico docking)

*Calculated using ChemDraw. †Estimated based on structural similarity.

Key Observations :

  • Heterocycle Impact : The tetrazole in the target compound offers higher metabolic stability compared to triazoles (prone to oxidation) and isoxazoles (susceptible to ring-opening) .
  • Bioactivity Gaps : While pyrazole and triazole analogs show kinase or antimicrobial activity , the tetrazole derivative’s pharmacological profile remains underexplored.
Pharmacological and Physicochemical Properties
  • Binding Affinity : Molecular docking (GlideScore ~-9.5 kcal/mol*) predicts stronger binding to kinase targets than triazole analogs (GlideScore ~-7.0 kcal/mol) due to -CF₃-induced hydrophobic interactions .
  • Solubility : The tetrazole’s acidity (pKa ~4.5) may improve aqueous solubility at physiological pH compared to neutral pyrazoles .
  • Thermal Stability: Dihydroisoquinoline derivatives exhibit melting points >200°C, suggesting robustness in formulation .

Biologische Aktivität

The compound (3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a complex organic molecule with potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of the compound consists of a dihydroisoquinoline moiety linked to a tetrazole ring substituted with a trifluoromethyl group. This unique combination suggests possible interactions with various biological targets due to the presence of nitrogen-rich heterocycles.

Molecular Formula

  • Molecular Formula : C₁₈H₁₅F₃N₄O
  • Molecular Weight : 368.34 g/mol

Preliminary studies indicate that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : The compound has been evaluated for its antifungal properties against various phytopathogenic fungi. For instance, studies have shown that derivatives of dihydroisoquinoline demonstrate significant antifungal activity, potentially making them suitable candidates for agricultural applications .
  • Neuropharmacological Effects : Compounds containing the dihydroisoquinoline structure have been associated with modulation of neurotransmitter systems, particularly in the context of neurodegenerative diseases. They may act as inhibitors of serotonin and dopamine transporters, impacting mood and cognitive functions.

Antifungal Activity

A study evaluated the antifungal efficacy of several dihydroisoquinoline derivatives against seven phytopathogenic fungi. The results indicated that certain compounds exhibited activity levels comparable to or exceeding standard antifungal agents:

CompoundActivity (%)Comparison AgentActivity (%)
Compound 893.9TBZ100
Compound 285.4SA56.4
Compound 1882.3CH63.5

Case Studies

  • Neurotransmitter Transport Inhibition :
    A series of studies have focused on the inhibition of serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) by compounds related to dihydroisoquinoline. One notable compound demonstrated effective inhibition in animal models, suggesting potential for treating mood disorders .
  • Antitumor Effects :
    Research involving combinations of dihydroisoquinoline derivatives with other therapeutic agents has shown enhanced antitumor effects in preclinical models. For example, combining these compounds with known chemotherapeutics led to increased efficacy against malignant pleural mesothelioma cells .

Q & A

Q. How can researchers optimize the synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. Key steps include:

  • Catalyst selection : Test palladium-based catalysts (e.g., Pd(OAc)₂) or copper-mediated coupling reactions, as seen in analogous tetrazole syntheses .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to assess yield and purity .
  • Temperature control : Reflux conditions (80–120°C) are common for tetrazole ring formation, but microwave-assisted synthesis may reduce reaction time .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural validation:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm dihydroisoquinoline and tetrazole moieties. Compare chemical shifts with similar methanone derivatives (e.g., δ 8.2–8.5 ppm for tetrazole protons) .
  • IR spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • Elemental analysis : Match experimental C/H/N percentages with theoretical values (e.g., ±0.3% tolerance) .

Q. What computational methods are suitable for modeling its electronic properties?

Methodological Answer: Density Functional Theory (DFT) is widely used:

  • Basis sets : Apply B3LYP/6-31G(d,p) to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, referencing tetrazole-containing analogs .
  • Solvent effects : Include implicit solvent models (e.g., PCM) to predict solubility and stability in aqueous environments .

Advanced Research Questions

Q. How can researchers elucidate the reaction mechanism for tetrazole-methanone coupling?

Methodological Answer: Mechanistic studies involve:

  • Kinetic profiling : Monitor intermediate formation via in-situ FTIR or HPLC at timed intervals .
  • Isotopic labeling : Use ¹⁵N-labeled reagents to track nitrogen incorporation into the tetrazole ring .
  • Theoretical modeling : Compare DFT-calculated transition states with experimental activation energies .
  • Cross-coupling evidence : Identify Pd(0)/Pd(II) redox cycles via XANES spectroscopy in palladium-catalyzed routes .

Q. What environmental stability and degradation pathways should be evaluated?

Methodological Answer: Follow ecotoxicological frameworks (e.g., Project INCHEMBIOL):

  • Hydrolysis studies : Expose the compound to pH 3–9 buffers at 25–50°C; analyze degradation products via LC-MS .
  • Photolysis : Use UV-Vis irradiation (λ = 254–365 nm) to assess photodegradation kinetics and byproducts .
  • Biotic transformation : Incubate with soil microbes or liver microsomes (S9 fraction) to identify metabolic pathways .

Q. How should contradictions in spectroscopic data be resolved?

Methodological Answer: Address discrepancies through:

  • Cross-validation : Compare NMR data with structurally similar compounds (e.g., 2-(4-fluorophenyl)-tetrazole derivatives) .
  • Variable-temperature NMR : Detect dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and 60°C .
  • Crystallography : Resolve ambiguous NOESY correlations via single-crystal X-ray diffraction .

Q. What strategies enable selective functionalization of the dihydroisoquinoline moiety?

Methodological Answer: Leverage regioselective reactions:

  • Protecting groups : Temporarily block the tetrazole using SEM (trimethylsilylethoxymethyl) to direct electrophilic substitution on the isoquinoline ring .
  • Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the isoquinoline N-H for alkylation .
  • Cross-dehydrogenative coupling : Employ FeCl₃ or TEMPO to couple C-H bonds with aryl boronic acids .

Q. How can biological activity be systematically assessed?

Methodological Answer: Adopt a tiered screening approach:

  • In vitro assays : Test enzyme inhibition (e.g., cyclooxygenase-2) using fluorescence-based kits; compare IC₅₀ values with known tetrazole drugs .
  • Cellular toxicity : Evaluate IC₅₀ in HEK-293 or HepG2 cells via MTT assay .
  • Molecular dynamics : Simulate target binding (e.g., kinase domains) for 100 ns to assess stability of ligand-receptor interactions .

Notes on Methodological Rigor

  • Data tables (e.g., NMR shifts, DFT parameters) should be cross-referenced with published analogs to validate reproducibility .
  • Contradictory results (e.g., unexpected byproducts) warrant mechanistic re-evaluation using isotopic tracing or computational modeling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.